molecular formula C9H8BNO3 B11742549 (2-Oxo-1,2-dihydroquinolin-6-yl)boronic acid CAS No. 1092790-24-3

(2-Oxo-1,2-dihydroquinolin-6-yl)boronic acid

Cat. No.: B11742549
CAS No.: 1092790-24-3
M. Wt: 188.98 g/mol
InChI Key: WQYHFDIBGLFSRR-UHFFFAOYSA-N
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Description

(2-Oxo-1,2-dihydroquinolin-6-yl)boronic acid is a boronic acid derivative featuring a quinoline moiety. This compound is of significant interest in organic chemistry due to its potential applications in various chemical reactions, particularly in the field of medicinal chemistry and material science. The presence of both the boronic acid and quinoline functionalities makes it a versatile intermediate for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-1,2-dihydroquinolin-6-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2-Oxo-1,2-dihydroquinolin-6-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives

    Reduction: Formation of dihydroquinoline derivatives

    Substitution: Electrophilic aromatic substitution reactions

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents like N-bromosuccinimide (NBS)

Major Products:

  • Quinoline N-oxide derivatives
  • Dihydroquinoline derivatives
  • Halogenated quinoline derivatives

Mechanism of Action

Comparison with Similar Compounds

  • 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 2-Oxo-1,2-dihydroquinoline-3-carboxamides

Comparison: (2-Oxo-1,2-dihydroquinolin-6-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties compared to other quinoline derivatives. This makes it particularly useful in Suzuki–Miyaura coupling reactions and as a molecular probe in biological studies .

Properties

CAS No.

1092790-24-3

Molecular Formula

C9H8BNO3

Molecular Weight

188.98 g/mol

IUPAC Name

(2-oxo-1H-quinolin-6-yl)boronic acid

InChI

InChI=1S/C9H8BNO3/c12-9-4-1-6-5-7(10(13)14)2-3-8(6)11-9/h1-5,13-14H,(H,11,12)

InChI Key

WQYHFDIBGLFSRR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)NC(=O)C=C2)(O)O

Origin of Product

United States

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